![molecular formula C26H22N2O3S B302631 2-[2-(benzyloxy)-3-methoxybenzylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B302631.png)
2-[2-(benzyloxy)-3-methoxybenzylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-[2-(benzyloxy)-3-methoxybenzylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of thiazolobenzimidazolones and has a unique chemical structure that makes it an interesting target for further investigation.
Mechanism of Action
The mechanism of action of 2-[2-(benzyloxy)-3-methoxybenzylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. It is also thought to induce cell death in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
2-[2-(benzyloxy)-3-methoxybenzylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in inflammation and cancer, such as COX-2 and MMP-9. It has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(benzyloxy)-3-methoxybenzylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its potential as a photosensitizer in photodynamic therapy. This compound has also been shown to have anti-inflammatory and anti-cancer properties, which make it a promising target for further investigation. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with.
Future Directions
There are several future directions that could be explored in the study of 2-[2-(benzyloxy)-3-methoxybenzylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its yield and purity. Another area of interest is the investigation of its potential as a photosensitizer in photodynamic therapy, which could lead to the development of new and more effective cancer treatments. Additionally, the study of its mechanism of action and its effects on different types of cancer cells could provide valuable insights into the development of new anti-cancer drugs.
Synthesis Methods
The synthesis of 2-[2-(benzyloxy)-3-methoxybenzylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the condensation reaction between 2-(benzyloxy)-3-methoxybenzaldehyde and 7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield.
Scientific Research Applications
2-[2-(benzyloxy)-3-methoxybenzylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In addition, it has also been investigated for its potential as a photosensitizer in photodynamic therapy.
properties
Product Name |
2-[2-(benzyloxy)-3-methoxybenzylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one |
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Molecular Formula |
C26H22N2O3S |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2Z)-2-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C26H22N2O3S/c1-16-12-13-20-23(17(16)2)27-26-28(20)25(29)22(32-26)14-19-10-7-11-21(30-3)24(19)31-15-18-8-5-4-6-9-18/h4-14H,15H2,1-3H3/b22-14- |
InChI Key |
IQQSLKIVKCXFOI-HMAPJEAMSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)N3C(=O)/C(=C/C4=C(C(=CC=C4)OC)OCC5=CC=CC=C5)/SC3=N2)C |
SMILES |
CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=C(C(=CC=C4)OC)OCC5=CC=CC=C5)SC3=N2)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=C(C(=CC=C4)OC)OCC5=CC=CC=C5)SC3=N2)C |
Origin of Product |
United States |
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